7-Deazainosine
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Overview
Description
This compound is closely related to tubercidin and has been isolated from marine organisms such as the ascidian Aplidium pantherinum . Due to its structural similarity to purines, 7-deazainosine can substitute for canonical nucleosides in DNA and RNA, making it a valuable tool in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-deazainosine typically involves the glycosylation of 7-halogenated 6-chloro-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose . The protected β-D-nucleosides and β-L-nucleosides are then transformed into 7-halogenated 7-deazapurine ribonucleosides. Additionally, 7-alkynyl derivatives can be obtained from 7-iodo nucleosides using the palladium-catalyzed Sonogashira cross-coupling reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Deazainosine undergoes various chemical reactions, including:
Substitution Reactions: Halogenated derivatives of this compound can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is commonly used to introduce alkynyl groups at the 7-position.
Oxidation and Reduction: These reactions can modify the functional groups attached to the 7-deazapurine core.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized to alter functional groups.
Major Products: The major products formed from these reactions include various 7-substituted derivatives of this compound, which can exhibit unique biological activities.
Scientific Research Applications
7-Deazainosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorescent nucleosides and other modified nucleotides.
Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.
Medicine: Investigated for its potential antitumor and antiviral activities.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The biological activity of 7-deazainosine is primarily due to its ability to be incorporated into nucleic acids, where it can interfere with normal cellular processes. In sensitive mammalian cells, this compound is converted to tubercidin derivatives, which inhibit the growth of certain cancer cells . This metabolic conversion is essential for its antitumor activity.
Comparison with Similar Compounds
Tubercidin: A closely related nucleoside analog with similar biological activities.
Toyocamycin and Sangivamycin: Other 7-deazapurine derivatives with antiviral and anticancer properties.
8-Aza-7-deazainosine: A modified analog with potential antibacterial activity.
Uniqueness: 7-Deazainosine is unique due to its specific structural modifications, which allow it to be incorporated into nucleic acids without destabilizing the double helix. This property makes it a valuable tool for studying nucleic acid modifications and developing new therapeutic agents.
Properties
CAS No. |
2862-16-0 |
---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18) |
InChI Key |
DPRSKJHWKNHBOW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-Deazainosine; Deaminohydroxytubercindin; 7 Deazainosine; 7Deazainosine. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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